1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Overview
Description
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that has gained popularity in recent years due to its recreational use as a designer drug. However, this chemical compound has also been the subject of scientific research due to its potential therapeutic applications. In
Mechanism of Action
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine acts as a releasing agent and reuptake inhibitor of serotonin, dopamine, and norepinephrine. This mechanism of action is similar to traditional antidepressants, such as SSRIs. By increasing the levels of these neurotransmitters in the brain, this compound may help alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Research has shown that this compound increases the levels of serotonin, dopamine, and norepinephrine in the brain. Additionally, this compound has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine in lab experiments is its potential as a treatment for depression. Additionally, this compound has a lower risk of side effects compared to traditional antidepressants. However, one limitation of using this compound in lab experiments is its potential for abuse as a designer drug. Researchers must take precautions to ensure that the chemical is not misused.
Future Directions
There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine. One direction is to further explore its potential as a treatment for depression. Additionally, research could focus on the potential therapeutic applications of this compound in other mental health conditions, such as anxiety disorders. Finally, research could focus on developing new compounds based on the structure of this compound with improved therapeutic potential and reduced risk of abuse.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine has been the subject of scientific research due to its potential therapeutic applications. One such application is its use as a potential treatment for depression. Research has shown that this compound has a similar mechanism of action to traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). Additionally, this compound has been shown to have a lower risk of side effects compared to traditional antidepressants.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPZZWXEENDALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)(C)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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